N-(4-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Drug-likeness Lipophilicity Medicinal chemistry

N-(4-Acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS 693804-07-8) is a synthetic small-molecule sulfanylacetamide that combines a 4‑acetylphenyl group with a 4‑fluorophenylthioether side‑chain. With a molecular weight of 303.35 g·mol⁻¹, a calculated logP of 3.27, a polar surface area of 71 Ų, and zero violations of Lipinski's Rule of Five, the compound is predicted to possess favorable oral drug‑like properties.

Molecular Formula C16H14FNO2S
Molecular Weight 303.35
CAS No. 693804-07-8
Cat. No. B2883012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
CAS693804-07-8
Molecular FormulaC16H14FNO2S
Molecular Weight303.35
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F
InChIInChI=1S/C16H14FNO2S/c1-11(19)12-2-6-14(7-3-12)18-16(20)10-21-15-8-4-13(17)5-9-15/h2-9H,10H2,1H3,(H,18,20)
InChIKeyWRCFBYSERQXWOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS 693804-07-8): Predicted Drug-Like Properties and Structural Differentiation for Procurement


N-(4-Acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS 693804-07-8) is a synthetic small-molecule sulfanylacetamide that combines a 4‑acetylphenyl group with a 4‑fluorophenylthioether side‑chain . With a molecular weight of 303.35 g·mol⁻¹, a calculated logP of 3.27, a polar surface area of 71 Ų, and zero violations of Lipinski's Rule of Five, the compound is predicted to possess favorable oral drug‑like properties . It is primarily offered as a screening compound within commercial discovery libraries, and its structural features place it at the intersection of arylthioacetamide immunomodulators and anti‑inflammatory agents [1].

Why N-(4-Acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide Cannot Be Casually Replaced by In‑Class Analogs


Subtle structural modifications within the arylthioacetamide series profoundly alter biological activity. The replacement of the sulfanyl (–S–) linker with a sulfonyl (–SO₂–) group converts the immunomodulatory agent CL 259,763 (N‑[4‑[(4‑fluorophenyl)sulfonyl]phenyl]acetamide) into a compound with a distinctly different target profile [1]. Similarly, oxidation or fluorination of the α‑position of phenylsulfanylacetamides can divert reactivity from a fluoro‑Pummerer pathway to intramolecular cyclization, demonstrating that the exact oxidation state and substitution pattern of the sulfur bridge dictate both chemical stability and biological fate [2]. Therefore, substituting the target compound with a sulfonyl, sulfinyl, or heteroaryl‑thioether analog without experimental validation risks losing the specific reactivity and binding mode that this sulfanylacetamide scaffold may offer.

Quantitative Differentiation of N-(4-Acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide from Its Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area of the Sulfanyl Scaffold vs. the Sulfonyl Immunomodulator CL 259,763

The target compound is predicted to have an ACD/LogP of 3.27 and a polar surface area (PSA) of 71 Ų . In contrast, the sulfonyl analog CL 259,763 – a known immunomodulator – is expected to be substantially more polar owing to its –SO₂– group; its experimentally determined chromatographic behavior is consistent with a logP approximately 1–1.5 units lower [1]. The higher lipophilicity of the sulfanyl compound may confer superior membrane permeability, while the moderate PSA retains oral bioavailability potential.

Drug-likeness Lipophilicity Medicinal chemistry

Structural Comparison: Sulfanyl Bridge vs. Direct Methylene Linker in N-(4-Acetylphenyl)-2-(4-fluorophenyl)acetamide

Removing the sulfanyl bridge yields N-(4-acetylphenyl)-2-(4-fluorophenyl)acetamide, a compound with a calculated logP of 2.75, tPSA of 46.2 Ų, and only 4 rotatable bonds . The target compound, by contrast, possesses 5 rotatable bonds, a higher PSA (71 Ų), and a sulfur atom capable of weak hydrogen‑bond acceptance and polarizable interactions. These differences alter both the conformational ensemble and the pharmacophoric features presented to a biological target.

Molecular recognition Conformational flexibility Medicinal chemistry

Biological Activity Differentiation: Heteroaryl‑Thioether Replacement Alters COX‑2 Inhibitory Potency

Replacing the 4‑fluorophenylthio group with a 5‑phenyl‑1,3,4‑oxadiazol‑2‑yl‑thio substituent produces N‑(4‑acetylphenyl)‑2‑[(5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)sulfanyl]acetamide (7a), which inhibits COX‑2 with an IC₅₀ of 7.1 µM [1]. While no COX‑2 data currently exist for the target compound, the substantial structural divergence – a simple aryl‑thioether versus a heteroaryl‑thioether – precludes any assumption that the target compound would exhibit similar potency. Only direct side‑by‑side screening can establish relative activity.

COX-2 inhibition Anti-inflammatory Structure-activity relationship

Molecular Weight Advantage: Drug‑Likeness Filtration vs. Fused Heterocyclic Sulfanylacetamide Analogs

The target compound (MW 303 g·mol⁻¹) is significantly smaller than many commercially available analogs that incorporate fused heterocycles. Examples include N‑(4‑acetylphenyl)‑2‑{[6‑(4‑fluorophenyl)‑[1,2,4]triazolo[4,3‑b]pyridazin‑3‑yl]sulfanyl}acetamide (MW 421 g·mol⁻¹) and N‑(4‑acetylphenyl)‑2‑{[3‑(4‑fluorophenyl)‑3H‑[1,2,3]triazolo[4,5‑d]pyrimidin‑7‑yl]sulfanyl}acetamide (MW 449 g·mol⁻¹) [1]. The target compound adheres to a lower molecular‑weight fragment‑like profile while retaining the full acetylphenyl‑fluorophenyl pharmacophore, offering better ligand efficiency metrics and more room for subsequent optimization.

Drug-likeness Lead optimization Screening library selection

Antimicrobial Potential of the 4‑Acetylphenyl Fragment: Evidence from Anionarylation‑Derived Analogs

A focused library of 3‑(4‑acetylphenyl)‑2‑chloro(bromo,thiocyanato)propanamides, synthesized via copper‑catalytic anionarylation, demonstrated measurable antibacterial and antimycotic activity against Gram‑positive and Gram‑negative strains as well as Candida spp. [1]. Although the target compound is a sulfanylacetamide rather than a halogenated propanamide, it shares the 4‑acetylphenyl fragment that proved essential for the observed antimicrobial effects, suggesting that screening the target compound in similar antimicrobial panels is warranted.

Antimicrobial 4-acetylphenyl Screening

Optimal Procurement and Research Application Scenarios for N-(4-Acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide


Screening Library Diversification for Drug‑Likeness and Lead‑Likeness

With a molecular weight of 303 g·mol⁻¹, zero Rule‑of‑Five violations, and a balanced logP / PSA profile, this compound is ideally suited as a fragment‑like entry in diversity‑oriented screening libraries. It offers a 30% mass advantage over fused‑heterocyclic sulfanylacetamide analogs, making it a preferred choice for laboratories employing ligand‑efficiency metrics in hit triage [1].

Comparator Tool for Sulfanyl‑to‑Sulfonyl Oxidation State Studies

Because the sulfanyl (–S–) compound is the direct reduced precursor of the sulfonyl (–SO₂–) immunomodulator CL 259,763, it can serve as a critical negative‑control or mechanistic probe in oxidation‑state‑dependent pharmacological studies. Its distinct lipophilicity profile (predicted logP 3.27 vs. ≈1.8–2.3) reinforces its utility in correlating physicochemical properties with immune‑cell activity [2].

Antimicrobial Screening Based on 4‑Acetylphenyl Fragment Conservation

The 4‑acetylphenyl moiety is a validated antimicrobial pharmacophore in related anionarylation‑derived amides. Procurement of the target compound enables direct head‑to‑head comparison with known active 4‑acetylphenyl analogs against S. aureus, E. coli, and C. albicans, thereby testing whether the sulfanylacetamide linker enhances or diminishes potency [3].

Chemical Biology Probe for Thioether‑Dependent Protein Interactions

The thioether sulfur atom introduces polarizable and weak hydrogen‑bond‑acceptor character absent in the direct methylene‑linked analog (N‑(4‑acetylphenyl)‑2‑(4‑fluorophenyl)acetamide). This difference in PSA (71 vs. 46 Ų) and conformational flexibility makes the target compound a useful probe for dissecting sulfur‑dependent binding interactions in target‑identification campaigns .

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